molecular formula C11H11N3O3 B13009511 Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate

Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B13009511
M. Wt: 233.22 g/mol
InChI Key: NUWYYKPOWBSYMY-UHFFFAOYSA-N
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Description

Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate is a synthetic organic compound that features a triazole ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-ethynylbenzoic acid can react with an azide derivative to form the triazole ring.

    Esterification: The carboxylic acid group of the benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

    Hydroxymethylation: The triazole ring is functionalized with a hydroxymethyl group, which can be introduced via a reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

    Pharmaceuticals: Potential use in drug design due to its bioactive triazole moiety, which is known to interact with various biological targets.

    Antimicrobial Agents: The compound can be modified to enhance its antimicrobial properties, making it useful in developing new antibiotics.

Industry

    Agrochemicals: Used in the development of pesticides and herbicides.

    Dyes and Pigments: The compound’s structure can be modified to produce various dyes and pigments for industrial applications.

Mechanism of Action

The mechanism by which Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the triazole ring can interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl group can enhance solubility and bioavailability, facilitating the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-1,2,3-triazol-1-yl)benzoate: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.

    Methyl 4-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate: Positional isomer with potentially different biological activity and reactivity.

    Methyl 3-(5-methyl-1H-1,2,3-triazol-1-yl)benzoate: Contains a methyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.

Uniqueness

Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate is unique due to the presence of both the triazole ring and the hydroxymethyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-[5-(hydroxymethyl)triazol-1-yl]benzoate

InChI

InChI=1S/C11H11N3O3/c1-17-11(16)8-3-2-4-9(5-8)14-10(7-15)6-12-13-14/h2-6,15H,7H2,1H3

InChI Key

NUWYYKPOWBSYMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=CN=N2)CO

Origin of Product

United States

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